Bufogenin B
Overview
Description
Bufogenin B is a naturally occurring steroid lactone found in the venom glands of toads, particularly those of the genus Bufo. It is a member of the bufadienolide family, which are known for their potent cardiotonic properties. This compound has a molecular formula of C24H34O5 and a molecular weight of 402.52 . This compound has garnered significant interest due to its diverse pharmacological activities, including cardiotonic, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bufogenin B involves both biocatalytic and chemical methods. The biocatalytic approach typically starts with the steroid small molecule androsta-4,9(11)-dien-3,17-dione. This molecule undergoes hydroxylation at the C14 position catalyzed by P450 enzymes, followed by chemical methods to construct the unsaturated lactone ring at the C17 position . The key steps include:
Hydroxylation: Catalyzed by P450 enzymes such as CYP11411 and CYP44476.
Lactone Ring Formation: Chemical assembly of the five- or six-membered unsaturated lactone ring at the C17 position.
Industrial Production Methods: Industrial production of this compound is still largely dependent on extraction from natural sources, particularly toad venom. advancements in biocatalysis and synthetic chemistry are paving the way for more efficient and scalable production methods .
Chemical Reactions Analysis
Bufogenin B undergoes various chemical reactions, including:
Oxidation: Hydroxylation at the C14 position catalyzed by P450 enzymes.
Reduction: Reduction of the C16 carbonyl group.
Substitution: Formation of the unsaturated lactone ring at the C17 position through chemical substitution reactions.
Common Reagents and Conditions:
Hydroxylation: P450 enzymes, androsta-4,9(11)-dien-3,17-dione as the substrate.
Reduction: Sodium borohydride (NaBH4) for selective reduction.
Lactone Formation: Use of tin reagents and Mukaiyama hydration for ring closure.
Major Products:
- Bufotalin
- Digitoxigenin
- This compound
Scientific Research Applications
Bufogenin B has a wide range of scientific research applications:
- Chemistry: Used as a model compound for studying steroid biosynthesis and chemical synthesis pathways.
- Biology: Investigated for its role in cellular signaling and metabolic pathways.
- Medicine: Explored for its cardiotonic properties, anticancer potential, and anti-inflammatory effects. It has shown promise in the treatment of glioblastoma by inducing G2/M phase arrest and inhibiting invasion .
- Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Bufogenin B exerts its effects primarily through inhibition of the Na+/K±ATPase enzyme, which is crucial for maintaining cellular ion balance. By binding to this enzyme, this compound disrupts ion transport, leading to increased intracellular calcium levels. This mechanism is responsible for its cardiotonic effects, as well as its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Bufogenin B is part of the bufadienolide family, which includes several similar compounds:
- Resibufogenin: Similar in structure and pharmacological activity, known for its anticancer and cardiotonic effects .
- Bufotalin: Another bufadienolide with potent cardiotonic properties .
- Digitoxigenin: Shares structural similarities and is used in the treatment of heart conditions .
This compound is unique due to its specific hydroxylation pattern and the presence of an unsaturated lactone ring at the C17 position, which contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
5-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)21(19(26)12-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3/t15-,16+,17+,18-,19+,21+,22+,23-,24+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFCMSURKYLINK-QDLCSJEJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=COC(=O)C=C5)O)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=COC(=O)C=C5)O)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00493913 | |
Record name | (3beta,5beta,16beta)-3,14,16-Trihydroxybufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00493913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465-19-0, 119222-84-3 | |
Record name | Desacetylbufotalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bufogenin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3beta,5beta,16beta)-3,14,16-Trihydroxybufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00493913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUFOGENIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V5L6RJ023 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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